1-Methyl-1-phenylindan

Description

Historical Context and Evolution of Indane Synthesis Methodologies

The synthesis of indane and its derivatives has evolved significantly since its initial explorations. Early methods for creating the phenylindane skeleton often relied on harsh conditions and complex procedures. An early example dates back to 1907, when Tiffeneau reported the dimerization of α-methylstyrene using concentrated sulfuric acid, although the resulting structure was not elucidated as a phenylindane until 1931 by Bergman. google.com This acid-catalyzed dimerization became a foundational method, with procedures later detailed in resources like Organic Syntheses. These early methods typically required a large excess of sulfuric acid to function as both a catalyst and a solvent, leading to tedious purification processes. google.comorgsyn.org

Over the years, chemists have developed more refined and efficient synthesis methodologies. Key advancements include:

Improved Acid Catalysis: Modern adaptations of the acid-catalyzed dimerization have focused on reducing the amount of acid required. For instance, processes have been developed that use only catalytic amounts (0.05 to 3 weight percent) of concentrated sulfuric acid at elevated temperatures (100° to 225° C), which avoids the need for large excesses of acid, special solvents, or high-pressure autoclaves. google.comjustia.com

Friedel-Crafts Reactions: Intramolecular Friedel-Crafts reactions are a cornerstone of indane synthesis. researchgate.netnih.gov For example, the cyclization of certain tertiary phenylalkyl chlorides using catalysts like ferric chloride can yield indanes. researchgate.net Similarly, Lewis acid catalysts such as aluminum chloride have been used in the alkylation of benzene (B151609) to produce phenylindane structures. researchgate.net

Metal-Catalyzed Cyclizations: The advent of modern organometallic chemistry has introduced sophisticated methods for constructing the indane ring. These include nickel-catalyzed carboannulation reactions and palladium-catalyzed intramolecular C-H alkylation of arenes. organic-chemistry.org These techniques offer greater control and efficiency for creating substituted indanes. organic-chemistry.org

Radical Reactions: More recently, deep learning models for retrosynthesis have highlighted radical-based synthetic strategies as efficient pathways for creating complex molecules like phenylindanes, potentially reducing the number of steps compared to traditional polar-reaction-based routes. mdpi.com

This evolution from harsh, high-volume acid reactions to highly specific, metal-catalyzed, and radical-mediated processes reflects the broader progress in synthetic organic chemistry, enabling more efficient and controlled access to the phenylindane scaffold.

Table 1: Evolution of Phenylindane Synthesis

| Method | Catalyst/Reagents | Conditions | Characteristics |

|---|---|---|---|

| Early Acid-Catalyzed Dimerization | Large excess of concentrated H₂SO₄ | Vigorous stirring, reflux | Low efficiency, tedious purification. google.comorgsyn.org |

| Improved Acid-Catalyzed Dimerization | Catalytic amounts of H₂SO₄ | 100–225 °C, solvent-free | High yield and purity, no special equipment needed. google.com |

| Friedel-Crafts Cyclialkylation | Ferric chloride, Aluminum chloride | Varies | Effective for specific precursors like tertiary phenylalkyl chlorides. researchgate.net |

| Nickel-Catalyzed Carboannulation | Nickel catalyst, o-bromobenzyl zinc bromide | Mild conditions | Good yields for preparing indenes, extended to indanes using alkenes. organic-chemistry.org |

| Palladium-Catalyzed C-H Alkylation | Palladium catalyst | Mild conditions | Allows intramolecular C-H alkylation of arenes with unactivated alkyl halides. organic-chemistry.org |

Fundamental Structural Features and Isomerism within Phenylindane Scaffolds

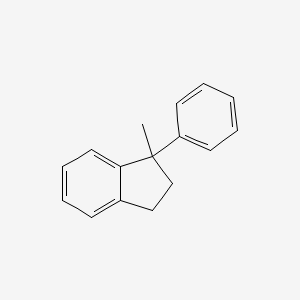

The fundamental structure of 1-methyl-1-phenylindan consists of a bicyclic indane core where a benzene ring is fused to a five-membered cyclopentane (B165970) ring. wikipedia.orgsmolecule.com The numbering of the indane core gives priority to the saturated ring, and in this specific compound, both a methyl group and a phenyl group are attached to the same carbon atom, C1. smolecule.com Its systematic IUPAC name is 1-methyl-1-phenyl-2,3-dihydro-1H-indene. nih.gov The molecular formula for this compound is C₁₆H₁₆. smolecule.com

The three-dimensional structure features a twisted boat conformation for the indan (B1671822) ring system. To minimize steric hindrance between the bulky substituents, the phenyl group typically adopts a pseudo-axial orientation. smolecule.com This 1,1-substitution pattern creates a distinct steric environment that influences the compound's reactivity and spectroscopic characteristics compared to its isomers. smolecule.com

Isomerism is a critical concept in phenylindane chemistry, as different arrangements of the same atoms can lead to compounds with distinct physicochemical properties. smolecule.com

Constitutional Isomerism: This type of isomerism involves different connectivity of atoms. For this compound, a key constitutional isomer is 1-methyl-3-phenylindane . smolecule.comnih.gov In this isomer, the methyl and phenyl groups are attached to different carbon atoms (C1 and C3) of the indane ring. ontosight.ai This seemingly small change results in different chemical and physical properties. smolecule.com

Stereoisomerism: This occurs when isomers have the same connectivity but differ in the spatial arrangement of atoms. google.compw.live

Enantiomers: Phenylindanes with a single chiral center, such as 1-methyl-3-phenylindane, can exist as a pair of non-superimposable mirror images called enantiomers. google.com

Diastereomers: In phenylindanes with multiple stereocenters, diastereomers can exist. These are stereoisomers that are not mirror images of each other. google.com An important example is the cis and trans isomerism in 1,3-disubstituted indanes. In the cis-isomer, the substituents are on the same side of the ring plane, while in the trans-isomer, they are on opposite sides. ontosight.aitandfonline.comontosight.ai this compound, having two substituents on the same carbon, does not exhibit cis/trans isomerism related to the C1 and C3 positions.

Table 2: Comparison of this compound and its Positional Isomer

| Property | This compound | 1-Methyl-3-phenylindane |

|---|---|---|

| CAS Number | 79034-12-1 | 6416-39-3 smolecule.com |

| Molecular Formula | C₁₆H₁₆ smolecule.com | C₁₆H₁₆ nih.gov |

| Molecular Weight | 208.30 g/mol smolecule.com | 208.30 g/mol nih.gov |

| IUPAC Name | 1-methyl-1-phenyl-2,3-dihydro-1H-indene | 1-methyl-3-phenyl-2,3-dihydro-1H-indene nih.gov |

| Substitution Pattern | 1,1-disubstituted (geminal) smolecule.com | 1,3-disubstituted ontosight.ai |

Overview of Key Academic Research Domains for this compound and its Analogues

The phenylindane scaffold, including this compound and its analogues, is a subject of research across several scientific disciplines due to its unique structural and chemical properties. ontosight.ai

Medicinal Chemistry and Neuroscience: Phenylindane derivatives are actively investigated for their potential therapeutic applications. Research has shown that some phenylindane analogues can inhibit the aggregation of amyloid-beta and tau proteins, which are implicated in neurodegenerative conditions like Alzheimer's disease. frontiersin.orgnih.govresearchgate.net This makes the phenylindane scaffold a promising lead structure for the development of new drugs targeting these disorders. frontiersin.org Beyond neurodegeneration, various indane derivatives have been explored for potential neuroprotective, anti-inflammatory, and anticancer activities. ontosight.aiontosight.ai Other related research has identified estrogenic properties in certain phenylindane derivatives and xanthine (B1682287) oxidase inhibitory activity, which is relevant for conditions like gout. tandfonline.comacs.org

Materials Science: The rigid, bicyclic structure of this compound makes it a candidate for the development of novel materials. ontosight.ai Research in this area explores its use in creating new polymers and organic semiconductors. ontosight.aichembk.com The properties of such materials are highly dependent on the specific structure of the indane derivatives incorporated.

Organic Synthesis and Chemical Research: Phenylindanes serve as important intermediates and model compounds in organic synthesis. ontosight.aichembk.com They are used to study chemical reaction mechanisms and to develop new synthetic methodologies. ontosight.ai For example, the dimerization of α-methylstyrene to form phenylindane structures is a classic case study in acid-catalyzed reactions. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

79034-12-1 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

3-methyl-3-phenyl-1,2-dihydroindene |

InChI |

InChI=1S/C16H16/c1-16(14-8-3-2-4-9-14)12-11-13-7-5-6-10-15(13)16/h2-10H,11-12H2,1H3 |

InChI Key |

YASDJUXENMYIBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Friedel-Crafts Cyclialkylation Strategies

Alkylation of Aromatic Substrates with Halogenated Alkylating Agents

The synthesis of phenylindane frameworks, such as 1-methyl-1-phenylindan, is often achieved through Friedel-Crafts alkylation reactions. mt.comlibretexts.org This class of reaction involves the electrophilic aromatic substitution of an aromatic compound with an alkyl halide or other alkylating agent in the presence of a Lewis acid catalyst. mt.combeyondbenign.org

A primary route to forming the this compound structure involves the acid-catalyzed dimerization and subsequent cyclization of α-methylstyrene. researchgate.netresearcher.life In this process, an α-methylstyrene molecule is first activated by a proton source (a Brønsted acid like H₂SO₄) or a Lewis acid to generate a tertiary carbocation. This electrophilic intermediate then attacks a second molecule of α-methylstyrene in a classic alkylation step. The resulting dimeric carbocation undergoes an intramolecular Friedel-Crafts reaction, where the carbocation center attacks one of the phenyl rings, leading to the formation of the five-membered indan (B1671822) ring. Sulfuric acid has been shown to be a highly selective catalyst for this cyclodimerization. researchgate.net

Table 1: Catalysts for Cyclodimerization of α-Methylstyrene

| Catalyst Type | Specific Catalyst | Selectivity for Cyclic Dimer |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High |

| Heterogeneous Acid | Silicophosphate | High |

| Lewis Acid | Bis(catecholato)germanes | Controllable with additives |

Mechanistic Insights into Carbocation Rearrangements During Cyclialkylation

The formation of the indan ring during cyclialkylation is governed by the principles of carbocation stability and rearrangement. egyankosh.ac.inlibretexts.org The mechanism of Friedel-Crafts alkylation proceeds through a carbocation intermediate, which is susceptible to rearrangement to a more stable form. libretexts.org These rearrangements typically occur via 1,2-hydride or 1,2-alkyl shifts. masterorganicchemistry.comyoutube.com

In the synthesis of this compound from precursors, an initially formed secondary carbocation can rearrange to a more stable tertiary carbocation before the final cyclization step. egyankosh.ac.inlibretexts.org For instance, during the acid-catalyzed cyclization of related phenyl-substituted alkenes, a less stable carbocation may form initially. rsc.org A subsequent hydride or alkyl shift can then generate the tertiary benzylic carbocation necessary for the efficient intramolecular electrophilic attack on the aromatic ring to form the stable this compound structure. youtube.comlibretexts.org This thermodynamic drive towards the most stable carbocation intermediate is a key factor in determining the final product structure in such syntheses. masterorganicchemistry.com

Advanced Derivatization and Functionalization Reactions of Phenylindane Systems

Electrophilic Aromatic Substitution: Nitration of the Phenylindane Core

The phenylindane skeleton contains two aromatic rings that can undergo electrophilic aromatic substitution, such as nitration. nih.gov The regioselectivity of this reaction is determined by the electronic effects of the substituents on each ring. The active electrophile in nitration is typically the nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid. nih.govresearchgate.net

For this compound, the two phenyl rings exhibit different reactivities. The phenyl group at the C1 position is activated by the electron-donating alkyl substituent of the indan frame, while the benzene (B151609) portion of the indan core is comparatively deactivated. Consequently, nitration is expected to occur preferentially on the C1-phenyl ring. The directing effect of the bulky indan substituent favors substitution at the para position to minimize steric hindrance, leading to 1-(4-nitrophenyl)-1-methylindan as the major product. libretexts.org The use of solid acid catalysts, such as certain zeolites, can enhance para-selectivity in the nitration of substituted aromatic compounds. google.com

Table 2: Regioselectivity in Nitration of Phenylindane Systems

| Aromatic Ring | Substituent Effect | Predicted Major Product Position | Rationale |

| C1-Phenyl Group | Activated by alkyl indan group | para-position | Steric hindrance from the indan frame disfavors ortho-substitution. |

| Indan Benzene Ring | Deactivated by C1-phenyl group | Less reactive | The C1-substituent is electron-withdrawing relative to this ring. |

Sulfonation Reactions and Positional Selectivity

Aromatic sulfonation is another important electrophilic aromatic substitution reaction that can be applied to the phenylindane framework. wikipedia.org The reaction typically employs sulfur trioxide (SO₃) in sulfuric acid (fuming sulfuric acid) as the sulfonating agent. wikipedia.orggoogle.com Similar to nitration, the position of sulfonation is dictated by the directing effects of the existing substituents.

In a study on the sulfonation of the related compound 1-methyl-3-phenylindane, it was found that monosulfonates are the primary products under controlled conditions, as disulfonation can occur readily. acs.org Chlorosulfonic acid was identified as a suitable agent for achieving monosulfonation. acs.org For this compound, the sulfonic acid group (–SO₃H) is expected to add preferentially to the para-position of the activated C1-phenyl ring, analogous to the selectivity observed in nitration. Aromatic sulfonation is notably a reversible process. wikipedia.org

Carbonylative Cyclization for Substituted Indanone Formation

While not a direct functionalization of this compound, carbonylative cyclization represents an advanced method for synthesizing related indanone structures. nih.gov This strategy involves the palladium-catalyzed reaction of unsaturated aryl halides with carbon monoxide (CO) to form a cyclic ketone. organic-chemistry.orgrsc.orgorganic-chemistry.org

For instance, an appropriately substituted aryl iodide containing an alkene side chain can undergo a sequence of oxidative addition to a palladium(0) catalyst, CO insertion, and subsequent intramolecular acylpalladation of the double bond to form the indanone ring system. organic-chemistry.org This methodology provides a powerful route to substituted indanones, which are valuable intermediates in organic synthesis. Free-radical-mediated carbonylative cyclizations of alkenyl halides have also been developed to yield cyclopentanones, a related class of compounds. rsc.org

Other Site-Specific Chemical Modifications on the Phenylindane Framework

Beyond electrophilic aromatic substitution, other site-specific modifications can be envisioned for the phenylindane framework, although specific examples on this compound are not extensively documented. General strategies for the functionalization of complex molecules often rely on directing group-assisted C-H activation or leveraging the intrinsic reactivity of specific sites. rsc.org

For the phenylindane system, the benzylic positions of the five-membered ring are potential sites for radical halogenation. The methylene (B1212753) group (–CH₂–) at the C2 position, being adjacent to a benzene ring, could be selectively functionalized. Furthermore, advanced methods involving organopalladium reactions, which have been used for site-specific modifications of complex molecules, could potentially be adapted for targeted C-C bond formation on the phenylindane core. nih.gov

Stereochemical Aspects of Phenylindane Chemistry

Analysis of Enantiomerism and Diastereomerism in 1-Methyl-1-phenylindan Isomers

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. chemistrytalk.org This class of isomers is broadly divided into enantiomers and diastereomers. chemistrytalk.orgscienceinfo.com

A key determinant of stereoisomerism is the presence of a chiral center, which is typically a carbon atom bonded to four different groups. youtube.comstudy.com In the case of this compound, the carbon atom at the C1 position is a chiral center as it is bonded to four unique substituents:

A methyl group (-CH₃)

A phenyl group (-C₆H₅)

The C2 methylene (B1212753) group of the indan (B1671822) ring (-CH₂-)

The C7a quaternary carbon of the fused benzene (B151609) ring

The number of possible stereoisomers for a molecule can be estimated by the formula 2ⁿ, where 'n' is the number of chiral centers. youtube.com Since this compound possesses only one chiral center (n=1), it can exist as 2¹ = 2 stereoisomers.

These two stereoisomers are enantiomers, which are non-superimposable mirror images of each other. chemistrysteps.comchemistrysteps.com They are designated as (R)-1-Methyl-1-phenylindan and (S)-1-Methyl-1-phenylindan based on the Cahn-Ingold-Prelog priority rules. Enantiomers share identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. chemistrytalk.orgscienceinfo.com

Diastereomers are stereoisomers that are not mirror images of each other. chemistrysteps.com A molecule must have at least two chiral centers to exhibit diastereomerism. scienceinfo.com Because this compound has only one stereocenter, it does not have diastereomers. Diastereomers would only be possible for derivatives of this compound that contain at least one additional chiral center elsewhere in the structure.

| Property | Enantiomers | Diastereomers |

|---|---|---|

| Definition | Non-superimposable mirror images | Stereoisomers that are not mirror images |

| Chiral Centers Required | At least one | At least two |

| Physical Properties | Identical (except for optical rotation) | Different |

| Chemical Properties | Identical (except with other chiral reagents) | Different |

| Applicability to this compound | Exists as a pair of enantiomers (R/S) | Does not have diastereomers |

Stereoselective Synthesis Protocols and Control of Configuration

The synthesis of a single enantiomer of this compound requires stereoselective methods that can control the configuration at the C1 stereocenter. General strategies in asymmetric synthesis are applicable for achieving this outcome.

Asymmetric Catalysis : One of the most efficient methods involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, asymmetric Friedel-Crafts alkylations can be used to construct the indane core stereoselectively. mdpi.com Similarly, catalytic asymmetric iminium ion cyclization, facilitated by a chiral Brønsted acid, has been successfully used to synthesize chiral 1-aminoindene derivatives, demonstrating a viable pathway for controlling stereochemistry in related systems. rsc.org

Enzymatic Reduction : Biocatalysis using engineered enzymes, such as imine reductases (IREDs), offers a highly selective method for producing chiral amines from prochiral imines. nih.gov A synthetic route proceeding through an imine intermediate could be subjected to an engineered reductase to yield the desired (R) or (S) enantiomer with high enantiomeric excess.

Chiral Auxiliaries : This strategy involves covalently attaching a chiral auxiliary to a prochiral starting material. The auxiliary directs a subsequent chemical transformation to occur on one face of the molecule, thereby controlling the formation of the new stereocenter. After the desired stereochemistry is set, the auxiliary is removed.

Chiral Resolution : If a stereoselective synthesis is not employed, a racemic mixture (a 50:50 mixture of both enantiomers) will be produced. This mixture can be separated into its constituent enantiomers through a process called chiral resolution. This is often achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. mdpi.com Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. scienceinfo.com

Conformational Analysis of Stereoisomers

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The indan skeleton of this compound consists of a benzene ring fused to a five-membered cyclopentane (B165970) ring. This five-membered ring is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms, to relieve ring strain.

The substituents at the C1 position (methyl and phenyl) will occupy either pseudo-axial or pseudo-equatorial positions in these conformations. The interplay of steric and electronic effects between these substituents and the rest of the indan ring dictates the molecule's preferred three-dimensional shape.

The stability of a given conformer is determined by the energetic cost of its intramolecular interactions. In substituted ring systems, bulky groups generally prefer to occupy equatorial positions to minimize steric clashes with atoms in axial positions (1,3-diaxial interactions).

However, studies on the analogous compound 1-methyl-1-phenylcyclohexane have shown a counterintuitive preference. Calculations and experimental data revealed that the conformer with the phenyl group in the axial position is unexpectedly stable, with a lower free energy than the equatorial-phenyl conformer. nih.gov This preference is attributed to the ability of the planar phenyl group to orient itself in the axial position to avoid significant steric repulsion with the axial hydrogens. nih.govyoutube.com In an equatorial position, the phenyl group's rotation is more hindered, leading to unfavorable interactions with adjacent hydrogens on the ring. youtube.com

Applying this principle to this compound, the five-membered ring's puckered conformation will place one C1 substituent in a pseudo-axial position and the other in a pseudo-equatorial position. Based on the cyclohexane (B81311) analogy, the conformation where the larger phenyl group occupies the pseudo-axial position and the smaller methyl group is pseudo-equatorial is likely to be a highly stable conformer.

| Conformer | Phenyl Group Position | Methyl Group Position | Predicted Relative Stability | Rationale |

|---|---|---|---|---|

| A | Pseudo-axial | Pseudo-equatorial | More Stable | Minimizes steric interactions by allowing the phenyl ring to orient away from the indan backbone. |

| B | Pseudo-equatorial | Pseudo-axial | Less Stable | Increased steric hindrance between the phenyl group's ortho-hydrogens and the indan ring. |

Steric Repulsion : This is a dominant destabilizing force. The most significant steric interactions in this compound involve the bulky phenyl group and the indan framework. As discussed, the orientation of the phenyl group is critical to minimizing repulsion between its ortho-hydrogens and the hydrogens on the C2 and C7 atoms of the indan ring. youtube.com An unfavorably oriented phenyl group can lead to significant van der Waals strain, raising the energy of the conformer.

CH–π Interactions : These are potential stabilizing interactions. A CH–π interaction is a weak molecular force where a C-H bond acts as a weak acid and interacts with the electron-rich π system of an aromatic ring. researchgate.net It is possible that a C-H bond from the methyl group or the C2-hydrogens of the indan ring could favorably interact with the π-electron cloud of the C1-phenyl group, contributing to the stability of a particular conformation. researchgate.net

Torsional Strain : This arises from the eclipsing of bonds on adjacent atoms. The five-membered ring of the indan system puckers to adopt envelope or twist conformations that reduce the torsional strain that would be present in a planar structure. The specific conformation adopted will be the one that best balances the reduction of torsional strain with the minimization of steric repulsion from the C1 substituents.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).

High-resolution ¹H and ¹³C NMR spectroscopy in solution provides a complete picture of the molecular skeleton of 1-Methyl-1-phenylindan. While specific experimental spectra for this compound are not widely published, a detailed prediction of the chemical shifts and coupling patterns can be made based on established principles and data from analogous substituted indan (B1671822) structures. arkat-usa.orgmdpi.combeilstein-journals.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons of the phenyl group and the benzene (B151609) ring of the indan moiety would appear in the downfield region (typically δ 7.0-7.5 ppm). The methylene (B1212753) protons at the C2 position are diastereotopic and would likely appear as complex multiplets, further split by geminal and vicinal couplings. The C3 methylene protons would also present as multiplets. The methyl group protons at the C1 position would yield a characteristic singlet in the upfield region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The quaternary carbons, C1 and the ipso-carbons of the phenyl rings, would show distinct chemical shifts. The aromatic carbons would resonate in the typical δ 120-150 ppm range. The aliphatic carbons of the methyl group and the two methylene groups of the indan ring would appear in the upfield region of the spectrum.

A full structural assignment is typically achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish proton-proton and proton-carbon connectivities through chemical bonds. mdpi.com

Predicted ¹H NMR Data for this compound (in CDCl₃) This table is a prediction based on established chemical shift values and substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | ~7-8 |

| Indan-H4, H5, H6, H7 | 7.10 - 7.30 | Multiplet | ~7-8 |

| C3-H₂ | ~3.0 | Multiplet | - |

| C2-H₂ | ~2.2 - 2.6 | Multiplet | - |

| C1-CH₃ | ~1.7 | Singlet | N/A |

Predicted ¹³C NMR Data for this compound (in CDCl₃) This table is a prediction based on established chemical shift values and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Quaternary) | ~48 |

| C1-C H₃ | ~28 |

| C2 | ~40 |

| C3 | ~32 |

| C3a (Quaternary) | ~144 |

| C4 | ~127 |

| C5 | ~128 |

| C6 | ~125 |

| C7 | ~124 |

| C7a (Quaternary) | ~152 |

| Phenyl C (ipso) | ~148 |

| Phenyl C (ortho, meta, para) | ~126-129 |

Solid-State NMR for Investigating Zeolite-Trapped Intermediates and Products

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and behavior of molecules within porous materials like zeolites, which are widely used as catalysts in the petrochemical industry. nih.govoup.com While specific ssNMR studies on this compound are not documented, the methodology is well-suited for investigating its role as a potential intermediate or product in acid-catalyzed reactions, such as the alkylation of benzene. researchgate.net

If this compound were formed within a zeolite, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR could be used to obtain a high-resolution spectrum of the trapped organic species. The chemical shifts would provide information about the molecule's interaction with the zeolite framework. For instance, interactions with Brønsted acid sites could lead to protonation and the formation of a carbocation intermediate, which would cause significant downfield shifts for the carbons bearing the positive charge.

Two-dimensional ssNMR techniques, such as ¹H-¹³C HETCOR (Heteronuclear Correlation), can establish spatial proximities between the trapped molecule and the zeolite's framework atoms (e.g., protons of Si-OH-Al groups), providing direct evidence of the binding site. researchgate.net Furthermore, techniques like ¹³C-¹³C Proton-Driven Spin Diffusion (PDSD) can reveal intermolecular interactions between multiple organic molecules trapped within the zeolite pores, shedding light on reaction mechanisms and coke formation. nih.gov

The five-membered ring of the indan system is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. At room temperature, the energy barrier for interconversion between these conformers is low, leading to a rapid exchange on the NMR timescale. This results in an averaged spectrum where individual conformers cannot be distinguished. nih.govauremn.org.br

Low-temperature NMR spectroscopy is the primary technique used to study such dynamic processes. rsc.org By lowering the temperature of the sample, the rate of conformational interconversion can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged peak for a given nucleus will broaden and eventually split into separate signals corresponding to each distinct conformer. researchgate.net

For this compound, this technique could potentially resolve signals for the axial and equatorial orientations of substituents in the different ring puckering conformations. By analyzing the spectra at various temperatures, it is possible to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium and the activation energy (ΔG‡) for the ring-flipping process. rsc.org While no specific low-temperature NMR studies have been reported for this compound, this approach remains a critical tool for understanding its conformational dynamics in solution. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analyses

The IR and Raman spectra of this compound can be predicted based on its constituent parts: a substituted benzene ring and an alkyl indan framework.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds on both the phenyl and indan aromatic rings. scialert.net

Aliphatic C-H Stretching: Stronger bands are anticipated just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) arising from the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups. scialert.net

Aromatic C=C Stretching: A series of medium to sharp bands in the 1450-1610 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. researchgate.net

C-H Bending: Vibrations corresponding to the bending (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups are expected in the 1370-1470 cm⁻¹ region.

Out-of-Plane (OOP) C-H Bending: Strong bands in the fingerprint region (690-900 cm⁻¹) are highly diagnostic of the substitution pattern on the aromatic rings. The phenyl group would show characteristic bands for monosubstitution, while the indan's benzene ring would exhibit patterns indicative of ortho-disubstitution. scialert.net

The Raman spectrum would be particularly sensitive to the vibrations of the non-polar, symmetric bonds, such as the C=C ring breathing modes of the phenyl group. wiley.com

Predicted IR and Raman Bands for this compound This table is a prediction based on characteristic group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3020 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2970 - 2850 | Strong | Medium |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1470 - 1370 | Medium | Weak |

| Aromatic C-H OOP Bend | 900 - 690 | Strong | Weak |

Application in Conformational Isomer Identification

Just as low-temperature NMR can distinguish conformers, vibrational spectroscopy can also provide evidence for the existence of different conformational isomers in a sample. Each conformer (e.g., different envelope or twist forms of the indan ring) possesses a unique set of vibrational modes. mdpi.com

Although the energy differences and resulting spectral shifts may be subtle, high-resolution IR or Raman spectroscopy, often performed in a supersonic jet or a cryogenic matrix to minimize thermal broadening, can resolve distinct vibrational bands for each coexisting conformer. The analysis is typically complex and relies heavily on theoretical calculations, such as Density Functional Theory (DFT), to predict the vibrational frequencies for each possible stable conformation. By comparing the calculated spectra with the experimental data, specific bands can be assigned to individual conformers, allowing for their structural identification. mdpi.com This combined experimental and computational approach would be the method of choice for investigating the conformational landscape of this compound using vibrational spectroscopy.

X-ray Diffraction and Electron Diffraction Studies

Diffraction techniques are paramount for the direct determination of the three-dimensional arrangement of atoms in a molecule, providing unequivocal structural information.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular structure of crystalline solids. Although a crystal structure for this compound is not publicly available, analysis of the closely related compound, 1,1,3-trimethyl-3-phenylindane, provides significant insight into the expected solid-state architecture.

| Structural Feature | Expected Observation (by analogy to related structures) |

|---|---|

| Indane Ring Conformation | Envelope conformation. |

| Substituent Orientation | The phenyl and methyl groups would occupy specific pseudo-equatorial/axial positions. |

| Dihedral Angle | A significant dihedral angle is expected between the planes of the two aromatic rings. |

| Intermolecular Interactions | van der Waals forces and C-H···π interactions. |

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure and conformational preferences of molecules in the gas phase, free from intermolecular interactions present in the solid state. While no specific GED studies on this compound have been reported, the technique is well-suited for elucidating the conformational equilibrium of such a molecule.

A GED study of this compound would reveal the preferred puckering of the five-membered indan ring and the rotational orientation (torsional angle) of the phenyl group relative to the indan core. Computational chemistry would be used in conjunction with the experimental diffraction data to model the potential energy surface and identify the low-energy conformers present in the gas-phase equilibrium. The analysis would provide precise bond lengths, bond angles, and torsional angles for the dominant conformer(s), offering a detailed picture of its intrinsic molecular geometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores, such as the aromatic rings in this compound. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenyl and the ortho-disubstituted benzene (indan) chromophores.

| Expected Absorption Band | Approximate Wavelength (λmax) | Electronic Transition | Chromophore |

|---|---|---|---|

| E-band | ~200-230 nm | π → π | Phenyl and Indan Aromatic Rings |

| B-band | ~260-270 nm | π → π (vibronically allowed) | Phenyl and Indan Aromatic Rings |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical methods are fundamental to predicting the energetic and geometric properties of molecules. For 1-methyl-1-phenylindan, these calculations offer a detailed view of its three-dimensional structure and electron distribution, which are essential for understanding its chemical behavior.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used computational methods for optimizing molecular geometries and calculating electronic energies. masterorganicchemistry.commt.com DFT methods, such as those using the B3LYP functional, are known for their balance of computational cost and accuracy, making them suitable for studying relatively large organic molecules. researchgate.net Ab initio methods like MP2 provide a higher level of theory by more explicitly accounting for electron correlation, often leading to more accurate results, particularly for energetic properties. mt.com

A computational geometry optimization of this compound using DFT or MP2 methods would aim to predict these structural features, including bond lengths, bond angles, and dihedral angles, providing a theoretical model of its most stable conformation.

Table 1: Representative Structural Data from a Crystalline Analog (1,1,3-trimethyl-3-phenylindan)

| Parameter | Description | Value |

|---|---|---|

| Five-Membered Ring Conformation | Describes the puckering of the cyclopentane (B165970) part of the indane core. | Envelope researcher.life |

| Flap Atom Deviation | The distance one atom in the five-membered ring deviates from the plane of the other four. | 0.399 Å researcher.life |

This table presents experimental X-ray diffraction data for 1,1,3-trimethyl-3-phenylindan, a structural analog. Computational methods like DFT and MP2 would be used to calculate these parameters for this compound.

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations are commonly employed to compute the harmonic vibrational frequencies of a molecule in its optimized geometry. These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, computational methods can predict the frequencies of characteristic vibrations. Although a specific calculated spectrum is not available in the literature, the primary vibrational modes can be anticipated based on its functional groups. These would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methylene (B1212753) groups, appearing just below 3000 cm⁻¹.

C=C stretching: Associated with the phenyl and indane benzene (B151609) rings, usually in the 1450-1600 cm⁻¹ region.

CH₂/CH₃ bending modes: Scissoring and rocking vibrations typically found in the 1350-1470 cm⁻¹ range.

Ring deformation modes: Vibrations corresponding to the puckering and breathing of the aromatic and saturated rings.

By comparing the theoretically predicted spectrum with experimental data, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved, confirming the molecule's structure.

Table 2: Expected Regions for Key Vibrational Frequencies of this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Phenyl/Benzene Rings) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Methyl/Methylene) | 2850 - 3000 |

| C=C Stretch | Aromatic Rings | 1450 - 1600 |

| C-H Bend | Methyl and Methylene Groups | 1350 - 1470 |

This table is a generalized representation of typical frequency ranges for the functional groups present in the molecule.

Mechanistic Studies and Reaction Pathway Modeling

This compound is typically synthesized via the acid-catalyzed dimerization of α-methylstyrene. researchgate.netresearchgate.net This reaction involves a complex pathway with carbocation intermediates and an intramolecular cyclization step. masterorganicchemistry.com Computational modeling is an indispensable tool for mapping the potential energy surface of such reactions, identifying intermediates and transition states, and understanding catalyst function.

The formation of this compound proceeds through an electrophilic addition mechanism. The key steps are:

Protonation of α-methylstyrene: An acid catalyst protonates the double bond of an α-methylstyrene molecule to form a stable tertiary carbocation (the cumyl cation).

Dimerization: This carbocation acts as an electrophile and attacks the double bond of a second α-methylstyrene molecule. This step forms a larger, dimeric carbocation.

Intramolecular Friedel-Crafts Alkylation: The reaction concludes with an intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation), where the carbocation center attacks the phenyl group of the other monomer unit, forming the five-membered indane ring. mt.comchemistrysteps.comrsc.org

Computational methods like DFT can be used to model the geometry and calculate the relative energies of each reactant, intermediate, and product along this pathway. Crucially, these methods can also locate and characterize the transition state structures that connect these species. The transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. For the key cyclization step, calculations would model the transition state of the intramolecular attack on the aromatic ring, allowing for the determination of the activation energy barrier for this ring-closing event.

The dimerization of α-methylstyrene is highly dependent on the nature of the acid catalyst, with both Brønsted acids (e.g., sulfuric acid) and Lewis acids being effective. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reaction, yielding either the cyclic dimer (this compound and its isomers) or a linear unsaturated dimer. masterorganicchemistry.com

Computational studies can explore these catalytic pathways by modeling the interaction between the catalyst and the substrate. For a Brønsted acid-catalyzed reaction, calculations would focus on the proton transfer step from the catalyst to the α-methylstyrene. For Lewis acid catalysis, the model would involve the formation of a complex between the Lewis acid and the reactant. By calculating the energy profiles for different catalytic cycles, researchers can understand how a specific catalyst facilitates the reaction and why certain catalysts favor the formation of the indane product over other dimers. mdpi.com

Conformational Energy Landscape Exploration

The non-planar structure of the indane ring system and the presence of a rotatable phenyl group mean that this compound can exist in multiple conformations. The five-membered ring in substituted indanes is known to be flexible, capable of adopting conformations such as the "envelope" or "twist" forms. researcher.life Furthermore, the phenyl group attached to the C1 position can rotate around the C-C single bond.

Exploring the conformational energy landscape involves systematically mapping the molecule's potential energy as a function of these flexible degrees of freedom (e.g., ring pucker coordinates and key dihedral angles). Computational methods can perform a conformational search to identify all stable low-energy conformers. cwu.edu For each stable conformer, a geometry optimization and frequency calculation can be performed to confirm it as a true energy minimum and to determine its relative free energy.

The results of such an analysis would identify the global minimum energy conformation of this compound and the energy barriers for interconversion between different conformers. This information is critical for understanding how the molecule's shape influences its physical properties and interactions. Based on the crystal structure of its trimethyl analog, the envelope conformation of the five-membered ring is expected to be a prominent feature of the low-energy landscape. researcher.life

Mapping Potential Energy Surfaces for Rotational Barriers and Isomerization

This would typically involve using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations (like Møller-Plesset perturbation theory or Coupled Cluster methods). The general procedure would be:

Conformational Search: Identifying all stable conformers (isomers) of this compound by systematically rotating the key dihedral angles (e.g., the bond connecting the phenyl group to the indan (B1671822) moiety and the bond of the methyl group).

Transition State Searching: Locating the transition state structures that connect these stable conformers. These represent the energy maxima along the reaction coordinate for rotation or isomerization.

Potential Energy Surface (PES) Mapping: Calculating the energy of the molecule at various points along the rotational or isomerization coordinates to construct a detailed potential energy surface. This surface would reveal the energy barriers (activation energies) for these processes.

Below is a hypothetical data table illustrating the kind of results such a study might produce.

| Rotation/Isomerization Pathway | Method | Calculated Rotational Barrier (kcal/mol) |

| Phenyl Group Rotation | DFT (B3LYP/6-31G) | Data not available |

| Methyl Group Rotation | DFT (B3LYP/6-31G) | Data not available |

| Ring Pucker Isomerization | MP2/cc-pVTZ | Data not available |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations would provide insights into the time-dependent behavior of this compound. The general approach would involve:

Force Field Parameterization: Developing or selecting an appropriate force field that accurately describes the interatomic interactions within the this compound molecule.

System Setup: Placing one or more molecules of this compound in a simulation box, often with a solvent to mimic real-world conditions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time (from nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to understand various dynamic properties, such as conformational changes, rotational frequencies of the methyl and phenyl groups, and interactions with surrounding molecules.

A hypothetical data table summarizing potential findings from an MD simulation is presented below.

| Dynamic Property | Simulation Conditions | Result |

| Phenyl Group Rotational Frequency | NVT ensemble, 300 K | Data not available |

| Methyl Group Rotational Frequency | NVT ensemble, 300 K | Data not available |

| Dominant Conformational States | NPT ensemble, 1 atm, 300 K | Data not available |

Advanced Applications in Materials Science and Industrial Chemistry

Utilization as Molecular Weight Regulators in Polymer Synthesis

In the synthesis of polymers, controlling the molecular weight is crucial as it dictates the final material's physical and processing properties. Chain transfer agents are employed to regulate polymer chain length during polymerization. wikipedia.org Alpha-methylstyrene (B127712) dimer (AMSD), a category of compounds that includes the cyclic 1,1,3-trimethyl-3-phenylindane, is utilized as an effective chain transfer agent, particularly in the polymerization of styrene-based resins. google.comkowachemical.comnih.gov

AMSD functions as a molecular weight modifier for materials such as polystyrene, SB (styrene-butadiene) latex, and ABS (acrylonitrile butadiene styrene) resins. kowachemical.comnofamerica.com The use of AMSD allows for the reduction of molecular weight while maintaining the molecular weight distribution. nofamerica.com This control is essential for producing polymers with specific melt flow characteristics and mechanical properties. For instance, in the production of brominated polystyrene, a flame retardant, alpha-methylstyrene dimer is used to achieve a controlled low molecular weight and high melt flow, which is beneficial for its application in polyamides and polyesters. google.com

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr). For AMSD, the constant is well-suited for styrenic systems, making it a viable alternative to other regulators like mercaptans, with the added benefit of having less odor. nofamerica.com

Integration into High-Temperature Polymer Electrolyte Membranes (PBI)

High-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs), operating between 120°C and 200°C, offer significant advantages over their low-temperature counterparts, including improved catalyst kinetics and higher tolerance to fuel impurities. benicewiczgroup.comdtu.dk Polybenzimidazole (PBI) membranes doped with phosphoric acid are considered among the most promising materials for these applications. benicewiczgroup.comnih.gov

To enhance the properties of PBI, novel structures have been synthesized by incorporating a rigid, bent phenylindane moiety into the polymer backbone. benicewiczgroup.com This modification has been shown to significantly improve the polymer's solubility in polar aprotic solvents, a common challenge with standard PBI variants like meta-PBI. benicewiczgroup.com The improved solubility provides a wider processing window for membrane fabrication.

While enhancing solubility, the phenylindane-containing PBI (phenylindane-PBI) maintains thermal and mechanical stability comparable to meta-PBI. benicewiczgroup.com When doped with phosphoric acid, these membranes exhibit high proton conductivity, a key requirement for efficient fuel cell operation. benicewiczgroup.commdpi.com Research has demonstrated that phenylindane-PBI membranes can achieve high performance in fuel cell assemblies. benicewiczgroup.com

| Property | Phenylindane-PBI | meta-PBI |

|---|---|---|

| Maximum Proton Conductivity | 0.061 S/cm (at 180°C) | Comparable |

| Phosphoric Acid (PA) Doping Level | 10.0 PA/RU | N/A |

| Peak Power Density (H₂/air) | 360 mW/cm² (at 180°C) | Comparable |

| Solubility in Polar Aprotic Solvents | Greatly Improved | Poor |

Role as Intermediates in the Production of Specialized Lubricants and Plasticizers

The stable, cyclic structure of phenylindane derivatives makes them candidates for high-performance fluids and additives. The related compound 1,1,3-trimethyl-3-phenylindane, which is a cyclodimer of alpha-methylstyrene, has been identified for use in several specialized applications, including as a lubricant, heat-transfer medium, and a softening agent or plasticizer. google.com Its inherent thermal stability and antioxidant properties are advantageous for these roles. google.com

While direct synthesis of lubricants from 1-Methyl-1-phenylindan is not widely documented, the broader class of styrene-based oligomers and copolymers is utilized in lubricant formulations. For example, copolymers of castor oil and styrene (B11656) have been investigated as multifunctional lubricant additives, serving as viscosity index improvers and pour point depressants. ajgreenchem.com Similarly, styrene-butadiene latexes are used in lubricating agents. researchgate.net This indicates the utility of the styrenic chemical structure, shared by phenylindane, in the field of lubrication.

In the context of plasticizers, which are additives that increase the flexibility of a material, the use of 1,1,3-trimethyl-3-phenylindane as a "softening agent" suggests its potential in this area. google.com Plasticizers are crucial in the processing of polymers like PVC, and there is ongoing research into new, effective plasticizing compounds, including those derived from bio-based sources or through novel catalytic processes. nih.govresearchgate.net

Application in the Synthesis of Flame Retardant Intermediates

Styrenic polymers are highly flammable, which necessitates the use of flame retardants in many applications, such as building insulation and electronics. nih.govalfa-chemistry.com While phenylindane itself is not typically a primary flame-retardant compound, its derivatives play a crucial role in the synthesis of flame-retardant polymers.

As discussed previously, alpha-methylstyrene dimer is used as a chain transfer agent to control the molecular weight of polymers. google.com This process is applied in the synthesis of brominated polystyrene, a widely used flame retardant. google.comresearchgate.net By regulating the polymer's chain length, specific properties like melt flow can be optimized, which is critical for the performance and processing of the final flame-retardant plastic. google.com In this context, the indane-containing dimer acts as a key synthetic tool, or intermediate, in the production of the final flame-retardant polymer, rather than being a component of the flame-retardant molecule itself. The primary flame-retardant action in these materials comes from elements like bromine or phosphorus, which interfere with the combustion cycle in the gas or solid phase. nih.gov

Recovery and Chemical Transformation of Indane Derivatives from Polymer Waste Streams

The chemical recycling of plastic waste into valuable products is a critical aspect of creating a circular economy. Polystyrene (PS) can be broken down through processes like pyrolysis or catalytic degradation into its constituent monomers and other valuable aromatic compounds. aip.orgmdpi.com

Research into the degradation mechanisms of polystyrene has shown that under certain conditions, particularly acid-catalyzed degradation, the process yields not only styrene and its monomer derivatives but also indane and its derivatives. aip.orgresearcher.life The formation of these cyclic compounds occurs through intramolecular reactions, or "backbiting," during the polymer chain scission. pnas.org One study on the tandem degradation and upcycling of polystyrene waste specifically identified 1-methylindane as one of the by-products in the resulting chemical stream. pnas.org This demonstrates that the this compound structure is accessible from polystyrene waste streams.

| Catalyst Type | Primary Products | Notable By-products |

|---|---|---|

| Acidic (e.g., Zeolites, AlCl₃) | Benzene (B151609), Ethylbenzene, Toluene | Indane, 1-Methylindane, Phenylindene |

| Alkaline (e.g., CaO) | Styrene, Ethylbenzene, Toluene | α-Methylstyrene, Styrene dimer |

| Thermal (No Catalyst) | Styrene | Toluene, Benzene, Ethylbenzene |

The ability to recover indane derivatives from waste polystyrene opens up potential pathways for upcycling these materials into the advanced applications discussed previously, such as high-performance polymers or specialized chemical intermediates.

Conclusion and Future Research Directions

Synthesis of Academic Contributions and Unifying Principles

Academic research into phenylindane chemistry has largely been driven by the pursuit of efficient and selective synthetic methodologies. A unifying principle in the synthesis of the phenylindane core is the application of acid-catalyzed reactions, particularly those involving styrene (B11656) and its derivatives. For instance, the synthesis of the related isomer, 1-methyl-3-phenylindane, is achieved through the dimerization of styrene in the presence of sulfuric acid. orgsyn.org Similarly, the acid-catalyzed dimerization of α-methylstyrene is a common route to polysubstituted phenylindanes like 1,1,3-trimethyl-3-phenylindane. google.com These reactions underscore the importance of controlling carbocation intermediates to achieve the desired cyclization and substitution patterns.

Another significant academic contribution lies in the exploration of the biological activities of phenylindanes. Notably, research has highlighted the neuroprotective potential of phenylindanes found in brewed coffee. These compounds have been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are pathological hallmarks of Alzheimer's disease. nih.govnih.govresearchgate.net This discovery has opened a new avenue for investigating phenylindane derivatives, including 1-Methyl-1-phenylindan, as potential therapeutic agents for neurodegenerative disorders.

Identification of Unresolved Challenges and Knowledge Gaps in Phenylindane Chemistry

Despite the progress made, significant challenges and knowledge gaps persist within phenylindane chemistry. A primary hurdle is the stereoselective synthesis of specific isomers. The generation of chiral centers during the formation of the indane ring often leads to racemic mixtures, and the development of catalytic asymmetric methods to control the stereochemistry at positions 1 and 3 remains an active area of research. The synthesis of enantiomerically pure this compound, for example, presents a considerable challenge that has yet to be fully addressed in the literature.

Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) for the biological effects of different phenylindane isomers is lacking. While the neuroprotective effects of the general class of compounds are promising, the specific contributions of individual isomers like this compound are not well-defined. This knowledge gap hinders the rational design of more potent and selective therapeutic agents.

The functionalization of the phenylindane scaffold at various positions to create diverse chemical libraries for biological screening is another area that requires further exploration. Developing regioselective methods to introduce different functional groups onto the aromatic or aliphatic rings of the indane core would significantly expand the chemical space available for drug discovery.

Emerging Research Avenues and Prospects for Novel Discoveries in Synthesis and Applications

The future of phenylindane chemistry is bright, with several emerging research avenues promising novel discoveries. The development of novel catalytic systems, including organocatalysis and transition-metal catalysis, holds the potential to overcome the current limitations in stereoselective synthesis. These advanced catalytic strategies could provide access to a wider range of phenylindane derivatives with well-defined stereochemistry.

Computational and theoretical studies are also poised to play a more significant role in advancing the field. Molecular modeling and density functional theory (DFT) calculations can provide valuable insights into reaction mechanisms, predict the stereochemical outcomes of reactions, and elucidate the binding interactions of phenylindanes with biological targets. This in-silico approach can accelerate the discovery and optimization of new synthetic routes and bioactive molecules.

In terms of applications, the neuroprotective properties of phenylindanes warrant extensive further investigation. Future research will likely focus on elucidating the precise molecular mechanisms by which these compounds inhibit protein aggregation and exploring their efficacy in preclinical models of neurodegenerative diseases. The potential for phenylindane-based compounds to modulate other biological pathways is also an exciting area for future exploration, potentially leading to the discovery of new therapeutic applications in areas such as oncology and infectious diseases. The unique rigid scaffold of the phenylindane core makes it an attractive platform for the design of constrained peptides and other bioactive molecules.

Q & A

Q. What are the standard synthetic routes for 1-Methyl-1-phenylindan, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or cyclization of substituted precursors. Key steps include optimizing reaction temperature (60–100°C), solvent selection (e.g., dichloromethane or toluene), and catalyst choice (e.g., AlCl₃ or FeCl₃). Yield optimization requires monitoring reaction progress via TLC or GC-MS and adjusting stoichiometric ratios of reactants (e.g., indane derivatives and methylating agents). Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, with aromatic protons appearing as multiplet signals (δ 6.5–7.5 ppm) and methyl groups as singlets (δ 1.2–1.5 ppm). IR spectroscopy identifies functional groups (e.g., C-H stretching at ~2900 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z ~210 for C₁₆H₁₄). Cross-referencing with literature data and computational simulations (e.g., DFT) enhances interpretation accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for ventilation and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in tightly sealed containers away from oxidizers and heat sources. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Refer to SDS guidelines for spill management and first-aid measures .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer : Conduct kinetic experiments under varying temperatures to determine activation parameters (ΔH‡, ΔS‡) via the Eyring equation. Isotopic labeling (e.g., deuterium at methyl or phenyl positions) can track hydrogen migration or bond cleavage using MS or NMR. Compare experimental data with computational transition-state models (e.g., Gaussian or ORCA software) to validate mechanistic pathways .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Molecular dynamics simulations (e.g., using GROMACS) assess solvent effects on reaction trajectories. Validate predictions via small-scale exploratory reactions and compare outcomes with theoretical ΔG values .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound?

- Methodological Answer : Apply iterative mixed-methods analysis: (1) Re-examine experimental conditions (e.g., purity, instrument calibration) to rule out errors. (2) Refine computational models by adjusting basis sets or solvation parameters. (3) Use sensitivity analysis to identify variables (e.g., temperature, solvent polarity) causing discrepancies. Publish raw datasets and reproducibility protocols to enable peer validation .

Q. How should researchers design experiments to investigate the biological activity of this compound derivatives?

- Methodological Answer : Use structure-activity relationship (SAR) studies: Synthesize analogs with modified substituents (e.g., halogens, methoxy groups) and test in vitro assays (e.g., enzyme inhibition, cytotoxicity). Include positive/negative controls (e.g., IC₅₀ values for reference compounds). Validate results via dose-response curves and statistical analysis (e.g., ANOVA with p < 0.05). Document protocols in line with pharmacopeial standards .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility of this compound research in published studies?

- Methodological Answer : Provide detailed experimental sections with exact reagent grades, equipment models, and software settings. Deposit raw spectral data (NMR, MS) in supplementary materials. Use IUPAC nomenclature and report yields as mass/volume percentages. Reference prior synthesis protocols and disclose deviations. Follow journal-specific formatting (e.g., Beilstein Journal guidelines for compound characterization) .

Q. How can researchers address variability in spectroscopic data across different laboratories?

- Methodological Answer : Calibrate instruments using certified reference materials (e.g., NIST standards). Share NMR spectra with internal standards (e.g., TMS) and solvent peaks annotated. Publish experimental parameters (e.g., probe temperature, relaxation delays) to minimize inter-lab variability. Cross-validate results with independent techniques (e.g., X-ray crystallography if crystals are obtainable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.